Trifluoroacetic Acid is classified as a haloacetic acid, where all three hydrogen atoms of the acetyl group are replaced by fluorine atoms. It is synthesized both naturally and artificially, primarily through the electrofluorination of acetyl chloride or acetic anhydride. This compound belongs to a broader class of perfluoroalkyl substances, which are characterized by carbon-fluorine bonds that impart stability and unique chemical properties .
Trifluoroacetic Acid can be synthesized using several methods:
These methods highlight the versatility and efficiency of synthesizing Trifluoroacetic Acid for industrial applications.
The molecular structure of Trifluoroacetic Acid consists of a trifluoromethyl group () attached to a carboxylic acid group (). Key structural data include:
The presence of electronegative fluorine atoms enhances the acidity by stabilizing the conjugate base formed upon dissociation.
Trifluoroacetic Acid participates in various chemical reactions due to its strong acidic nature:
These reactions underscore its utility in organic chemistry and analytical techniques.
The mechanism of action for Trifluoroacetic Acid primarily involves its role as a strong acid in various chemical processes:
This mechanism contributes to its effectiveness as a reagent in organic synthesis and analytical chemistry.
Trifluoroacetic Acid exhibits several important physical and chemical properties:
These properties make Trifluoroacetic Acid suitable for various applications in laboratories and industries.
Trifluoroacetic Acid has numerous applications across different scientific fields:
These applications highlight its significance in both research and industrial settings, particularly in organic chemistry and analytical methods.
QTX125 Trifluoroacetate (3-(3-furyl)-N-{4-[(hydroxyamino)carbonyl]benzyl}-5-(4-hydroxyphenyl)-1H-pyrrole-2-carboxamide trifluoroacetate salt) is a rationally designed, potent inhibitor targeting the zinc-dependent catalytic domain 2 (CD2) of Histone Deacetylase 6. Enzymatic profiling across 11 human histone deacetylase isoforms reveals exceptional selectivity, with half-maximal inhibitory concentration (IC50) values for Histone Deacetylase 6 in the low nanomolar range (1–10 nM). In contrast, QTX125 Trifluoroacetate exhibits minimal activity against class I histone deacetylases (Histone Deacetylase 1, Histone Deacetylase 2, Histone Deacetylase 3, Histone Deacetylase 8) and class IIa histone deacetylases (Histone Deacetylase 4, Histone Deacetylase 5, Histone Deacetylase 7, Histone Deacetylase 9), demonstrating >1,000-fold selectivity [1] [2] [7].
Table 1: Selectivity Profile of QTX125 Trifluoroacetate Against Histone Deacetylase Isoforms
Histone Deacetylase Isoform | Class | IC50 (nM) | Selectivity vs. HDAC6 |
---|---|---|---|
Histone Deacetylase 6 (CD2) | IIb | 1–10 | 1-fold (Reference) |
Histone Deacetylase 1 | I | >10,000 | >1,000-fold |
Histone Deacetylase 2 | I | >10,000 | >1,000-fold |
Histone Deacetylase 4 | IIa | >10,000 | >1,000-fold |
Histone Deacetylase 10 | IIb | >5,000 | >500-fold |
Kinetic analyses indicate time-dependent inhibition consistent with tight-binding kinetics. The inhibitor’s hydroxamate group chelates the catalytic zinc ion with bidentate geometry, forming critical hydrogen bonds with Histone Deacetylase 6 residues Histidine 573 and Histidine 574. This interaction anchors the molecule, enabling optimal positioning of its hydrophobic linker and capping groups within the enzyme’s substrate-binding cleft [2] [4].
The molecular basis for QTX125 Trifluoroacetate’s selectivity lies in structural distinctions within Histone Deacetylase 6’s catalytic pocket:
Aromatic Linker Accommodation: QTX125 Trifluoroacetate incorporates a 3-vinylpyrrole linker that engages in favorable π-π stacking interactions with Phenylalanine 583 and Phenylalanine 643 within an aromatic-rich cleft of Histone Deacetylase 6 CD2. This cleft is ~2–3 Å wider than analogous regions in class I histone deacetylases, allowing sterically bulky linkers to bind with high affinity. Mutagenesis studies confirm that substitutions at these phenylalanine residues significantly reduce inhibitor binding [4] [8].
L2 Pocket Engagement: Unlike many hydroxamate-based inhibitors that primarily target the L1 loop pocket, QTX125 Trifluoroacetate’s benzyl capping group orients toward the less-characterized L2 pocket (formed by residues Glycine 640–Asparagine 645). This binding mode is facilitated by the vinylpyrrole linker’s rotation (~85° dihedral angle), directing the capping group away from the canonical L1 site. Class I histone deacetylases lack a structurally analogous L2 pocket, contributing to selectivity [4].
Zinc Coordination Geometry: While the hydroxamate-zinc chelation motif is common among histone deacetylase inhibitors, QTX125 Trifluoroacetate’s linker and cap groups prevent optimal positioning in narrower active sites like Histone Deacetylase 1. Molecular dynamics simulations show steric clashes with Histone Deacetylase 1’s Leucine 139 and Phenylalanine 150 when bound to QTX125 Trifluoroacetate, reducing its inhibitory potency by orders of magnitude [3] [4].
Table 2: Structural Features Enabling QTX125 Trifluoroacetate Selectivity
Structural Element | Role in HDAC6 Inhibition | Constraint in Class I HDACs |
---|---|---|
3-Vinylpyrrole Linker | π-π stacking with F583/F643 in wide cleft | Narrower cleft; steric hindrance |
Benzyl Capping Group | Binds L2 pocket (G640–N645 region) | No equivalent L2 pocket |
Hydroxamate-Zinc Chelation | Bidentate coordination; H-bonds with H573/H574 | Similar coordination but suboptimal geometry |
QTX125 Trifluoroacetate exerts its primary biochemical effect through potent, dose-dependent hyperacetylation of α-tubulin—the principal cytoplasmic substrate of Histone Deacetylase 6. In cellular models (e.g., mantle cell lymphoma lines MINO, REC-1), treatment with 10–100 nM QTX125 Trifluoroacetate induces α-tubulin hyperacetylation within 2–4 hours, as quantified by Western blotting. This effect is specific, with no concomitant increase in histone H3 acetylation, confirming selective Histone Deacetylase 6 blockade [1] [2] [7].
The mechanistic consequences of α-tubulin hyperacetylation include:
Microtubule Stabilization: Hyperacetylated microtubules exhibit increased resistance to depolymerizing agents and enhanced mechanical stability. This disrupts dynamic instability—a process critical for mitotic spindle assembly, vesicular trafficking, and cell motility. Stabilized microtubules impair G2/M phase progression in cancer cells, leading to mitotic defects [2] [9].
Suppression of Metastatic Signaling: Hyperacetylation inhibits cortical microtubule interactions with the actin cytoskeleton regulator cortactin. Consequently, QTX125 Trifluoroacetate-treated cells show ~70% reduction in lamellipodia formation and invadopodia-mediated matrix degradation in fibroblast-like synoviocytes and lymphoma models. This disrupts migratory and invasive phenotypes [9] [10].
Apoptosis Induction: Stabilized microtubules facilitate the mitochondrial translocation of pro-apoptotic factors like Bax. In mantle cell lymphoma lines, QTX125 Trifluoroacetate (100–500 nM, 24h) activates caspase-9, caspase-8, caspase-3, and Poly ADP-ribose polymerase cleavage, confirming dual intrinsic/extrinsic apoptosis pathway engagement. Annexin V/propidium iodide staining reveals apoptosis induction in >60% of cells at 48h [1] [2] [7].
Table 3: Functional Consequences of α-Tubulin Hyperacetylation by QTX125 Trifluoroacetate
Biological Process | Effect of HDAC6 Inhibition | Downstream Outcome |
---|---|---|
Microtubule Dynamics | Stabilization of polymerized tubulin | Mitotic arrest; cell cycle disruption |
Cytoskeletal Remodeling | Cortactin deactivation; invadopodia inhibition | Impaired cell migration/invasion |
Protein Chaperoning | Hsp90 hyperacetylation; loss of client binding | Oncoprotein degradation (e.g., Akt, Bcr-Abl) |
Apoptotic Signaling | Enhanced mitochondrial permeability | Caspase-9/3 activation; PARP cleavage |
In vivo validation using xenograft models (e.g., REC-1 cells in nude mice) demonstrates that intraperitoneal QTX125 Trifluoroacetate administration drives sustained α-tubulin hyperacetylation in tumor tissue, correlating with ~50–70% tumor growth inhibition after 4 weeks. Notably, this occurs without toxicity in non-malignant cells (e.g., peripheral blood mononuclear cells), attributed to Histone Deacetylase 6’s non-essential role in homeostasis and QTX125 Trifluoroacetate’s selectivity profile [1] [5] [7].
CAS No.: 6414-57-9
CAS No.:
CAS No.: 112839-93-7
CAS No.: 990-73-8
CAS No.: